molecular formula C7H17NO B2920963 (2R)-1-(tert-butoxy)propan-2-amine CAS No. 1567989-21-2

(2R)-1-(tert-butoxy)propan-2-amine

Cat. No. B2920963
CAS RN: 1567989-21-2
M. Wt: 131.219
InChI Key: QOTBCSKXQXCOTD-ZCFIWIBFSA-N
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Description

(2R)-1-(tert-butoxy)propan-2-amine is a chemical compound with the molecular formula C7H17NO. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

Asymmetric Synthesis and N-Heterocycles Production

Chiral tert-butyl compounds, like tert-butanesulfinamide, are extensively used in the asymmetric synthesis of amines and their derivatives. These compounds facilitate the production of structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are crucial structural motifs in many natural products and pharmaceuticals (Philip et al., 2020).

Antioxidant Properties and Environmental Occurrence

Synthetic tert-butyl compounds, including antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol), are widely used in various products to extend shelf life by inhibiting oxidation. Research has focused on their environmental occurrence, human exposure, and potential toxicity, suggesting the importance of monitoring and managing these compounds in consumer products and the environment (Liu & Mabury, 2020).

Bioprocessing and Downstream Processing

In bioprocessing, tert-butyl compounds may play roles in the purification and recovery processes of biologically produced chemicals. For example, studies on the downstream processing of 1,3-propanediol and 2,3-butanediol highlight the challenges and innovations in separating these diols from fermentation broths, relevant to the production efficiency of bio-based chemicals (Xiu & Zeng, 2008).

Catalysis and Kinetic Resolution

Tert-butyl compounds are also utilized in catalysis and kinetic resolution processes, essential for producing enantiopure compounds. Research in non-enzymatic kinetic resolution using chiral catalysts offers insights into the efficient and selective production of chiral amines, which could apply to the optimization of reactions involving "(2R)-1-(tert-butoxy)propan-2-amine" (Pellissier, 2011).

Biogenic Amine Detection

In food science, detecting biogenic amine-producing bacteria is crucial for food safety. Molecular methods for identifying these bacteria, which could potentially apply to studying "(2R)-1-(tert-butoxy)propan-2-amine"-related compounds, help in managing biogenic amine risks in food products (Landete et al., 2007).

Environmental Remediation

Tert-butyl compounds' interactions with environmental pollutants, particularly in sorption and degradation processes, underline their potential application in environmental remediation. Studies on the adsorption of metal ions and degradation of nitrogen-containing hazardous compounds could guide the development of novel remediation technologies that utilize tert-butyl-based amines (Guibal, 2004).

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(8)5-9-7(2,3)4/h6H,5,8H2,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTBCSKXQXCOTD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(tert-butoxy)propan-2-amine

CAS RN

1567989-21-2
Record name (2R)-1-(tert-butoxy)propan-2-amine
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